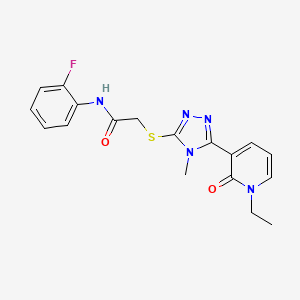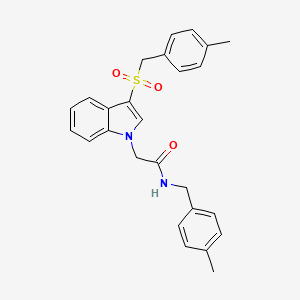
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as MI-773, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a cancer therapy. MI-773 has been shown to inhibit the activity of the oncogenic protein MDM2, which plays a critical role in the regulation of the tumor suppressor protein p53.
作用機序
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide works by inhibiting the activity of MDM2, a protein that regulates the activity of p53, a tumor suppressor protein. MDM2 binds to p53 and promotes its degradation, which can lead to the development and progression of cancer. By inhibiting MDM2, N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide allows p53 to accumulate and function as a tumor suppressor, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
実験室実験の利点と制限
One advantage of using N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide in lab experiments is its specificity for MDM2, which allows for the selective inhibition of MDM2 without affecting other proteins. However, one limitation of using N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is its relatively low potency, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several future directions for the development of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide as a cancer therapy. One direction is the development of more potent analogs of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide that can achieve the desired effect at lower concentrations. Another direction is the evaluation of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the identification of biomarkers that can predict response to N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide treatment may help to identify patients who are most likely to benefit from this therapy.
合成法
The synthesis of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves several steps, including the reaction of 4-methylbenzyl chloride with sodium hydride to form 4-methylbenzylsodium, which is then reacted with 3-bromo-1H-indole to form 3-(4-methylbenzyl)-1H-indole. The resulting compound is then reacted with p-toluenesulfonyl chloride to form 3-(4-methylbenzyl)-1H-indole-2-sulfonyl chloride, which is then reacted with N-(2-acetoxyethyl)acetamide to form N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide.
科学的研究の応用
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide in cancer patients.
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-19-7-11-21(12-8-19)15-27-26(29)17-28-16-25(23-5-3-4-6-24(23)28)32(30,31)18-22-13-9-20(2)10-14-22/h3-14,16H,15,17-18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWLBWDYNKIEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

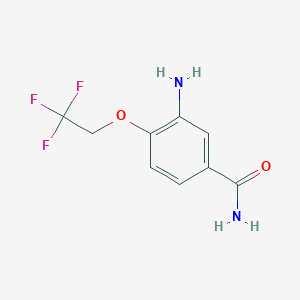
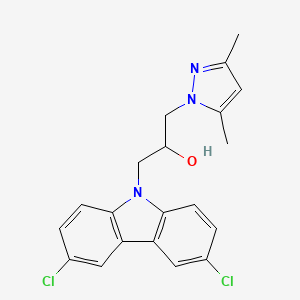

![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)
![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)
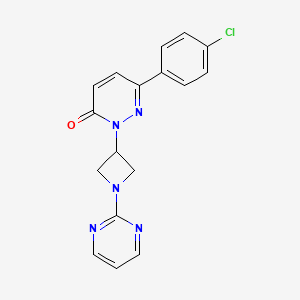
![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)
![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)
![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)
